2,4-Dimethyl-1-propyl-1H-pyrrole is a nitrogen-containing heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings with one nitrogen atom and are known for their diverse biological and chemical properties. The specific compound 2,4-dimethyl-1-propyl-1H-pyrrole is characterized by two methyl groups at positions 2 and 4, and a propyl group at position 1 of the pyrrole ring. This structure contributes to its unique properties and potential applications in various fields, including pharmaceuticals and materials science.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2,4-dimethyl-1H-pyrrole. Its molecular formula is , with a molecular weight of approximately 97.16 g/mol. The compound can be sourced from chemical suppliers or synthesized in laboratory settings through various chemical reactions.
The synthesis of 2,4-dimethyl-1-propyl-1H-pyrrole can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of 2,4-dimethylpyrrole with propyl halides or other alkylating agents.
Technical Details:
The molecular structure of 2,4-dimethyl-1-propyl-1H-pyrrole features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 97.16 g/mol |
CAS Number | 625-82-1 |
Boiling Point | Not available |
2,4-Dimethyl-1-propyl-1H-pyrrole participates in various chemical reactions due to its electrophilic nature. It can undergo:
Technical Details:
For example, when treated with strong acids or oxidizing agents, it may form various derivatives that can be further functionalized for specific applications.
The mechanism of action for 2,4-dimethyl-1-propyl-1H-pyrrole primarily involves its ability to participate in electrophilic aromatic substitution reactions. The electron-rich nature of the pyrrole ring allows it to react with electrophiles such as halogens or nitro compounds, leading to substituted products.
The general mechanism can be outlined as follows:
Relevant data include:
Property | Value |
---|---|
Density | Not specified |
Flash Point | Not specified |
Solubility | Organic solvents only |
2,4-Dimethyl-1-propyl-1H-pyrrole has several scientific uses:
Pyrrole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their structural versatility, aromatic electron-rich nature, and broad spectrum of biological activities. The pyrrole ring, a five-membered nitrogen heterocycle, serves as a pharmacophore in numerous clinically approved drugs, including the anti-inflammatory agent ketorolac, the lipid-lowering drug atorvastatin, and the antiviral compound remdesivir [3]. This heterocycle’s significance stems from its ability to engage in diverse binding interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic contacts. The electron density distribution across the pyrrole ring (with calculated electron density >1 on each atom) enables electrophilic substitutions that facilitate rational drug design [2] [5]. Modern drug discovery programs increasingly exploit pyrrole-based compounds to address challenging therapeutic targets, particularly in oncology, infectious diseases, and central nervous system disorders, where their balanced lipophilicity (logP ≈ 0.75–4.69) and membrane permeability enhance cellular uptake and target engagement [1] [3].
Alkyl substituents on the pyrrole nucleus critically modulate the pharmacodynamic and pharmacokinetic profiles of resultant bioactive molecules. Methyl groups at the 2- and 4-positions enhance aromatic stability while increasing lipophilicity, thereby improving blood-brain barrier penetration and intracellular accumulation. The propyl group at the N1 position in 2,4-dimethyl-1-propyl-1H-pyrrole extends these advantages by providing:
This strategic functionalization enables precise tuning of molecular properties to meet Lipinski’s rule of five criteria, as evidenced by pyrrole-based inhibitors like compound 3p (BChE inhibitor, MW=253.73, MLogP=4.04) and BET inhibitor 35f, both exhibiting favorable drug-likeness [1] [6]. The propyl group specifically contributes to membrane permeability via passive diffusion, facilitating intracellular accumulation against targets like dihydroorotate dehydrogenase (DHODH) and bromodomain-containing protein 4 (BRD4) [5] [7].
The structural evolution of 2,4-dimethylpyrrole derivatives represents a paradigm of rational scaffold optimization in medicinal chemistry. Key milestones include:
Table 1: Evolution of 2,4-Dimethylpyrrole Derivatives in Drug Discovery
Compound Class | Key Modification | Biological Activity | Reference |
---|---|---|---|
1,3-Diarylpyrroles | Aryl at C3/C5 | BChE IC₅₀ = 1.71 µM (mixed competitive) | [1] |
Benzimidazole-pyrroles | Benzimidazole at C5 | BRD4 IC₅₀ = 32 nM; In vivo tumor regression | [6] |
Pyrrole-carboxamides | Carboxamide at C3 | Anticancer (G₀/G₁ arrest) | [8] |
DHODH inhibitors | N-Propyl; Heteroaryl at C5 | PfDHODH IC₅₀ = 18 nM; In vivo antimalarial | [7] |
Table 2: Synthetic Methodologies for 2,4-Dimethyl-1-propyl-1H-pyrrole Derivatives
Method | Reaction Sequence | Yield Range | Advantages |
---|---|---|---|
Lawesson’s Reagent Route | γ-Hydroxylactams → Pyrroles | 40–85% | One-step; Moderate steric tolerance |
Vilsmeier-Haack | Formylation at C5 → Carboxaldehyde | 60–78% | Regioselective functionalization |
Suzuki Coupling | Aryl/heteroaryl introduction at C5 | 45–92% | Diverse heterocycle incorporation |
N-Alkylation | 2,4-Dimethylpyrrole + Propyl halide | 70–95% | High efficiency; Scalable |
Thermodynamic studies of the core scaffold reveal a boiling point of 438.45 K and fusion enthalpy (ΔfusH) of 9.6 kJ/mol at 268.5 K, indicating stability compatible with pharmaceutical processing [9]. Molecular modeling consistently shows that 2,4-dimethyl substitution induces a planar conformation that optimizes binding to enzyme active sites, as demonstrated in crystal structures of pyrrole-DHODH complexes where the scaffold occupies a hydrophobic subpocket distinct from triazolopyrimidine inhibitors like DSM265 [7]. These innovations underscore the scaffold’s adaptability in generating target-specific therapeutics with optimized pharmacological profiles.
Declared Compounds in Article:
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8